2-[(2-Chloropyrimidin-4-yl)amino]-2-phenylethan-1-ol
Overview
Description
2-[(2-Chloropyrimidin-4-yl)amino]-2-phenylethan-1-ol is a useful research compound. Its molecular formula is C12H12ClN3O and its molecular weight is 249.69 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that pyrimidine derivatives, which this compound is a part of, have a wide range of pharmacological applications .
Mode of Action
Pyrimidine derivatives are known to interact with various targets, leading to a multitude of biological activities .
Biochemical Pathways
Pyrimidine derivatives are known to modulate a variety of biological activities, suggesting they may interact with multiple pathways .
Pharmacokinetics
It is known that synthetic methodologies have been applied to pyrimidine derivatives to improve their druglikeness and adme-tox properties .
Result of Action
Pyrimidine derivatives are known to exhibit a wide range of biological activities, suggesting a multitude of potential effects .
Action Environment
It is known that environmental factors can significantly impact the pharmacokinetics and pharmacodynamics of drugs .
Biochemical Analysis
Biochemical Properties
2-[(2-Chloropyrimidin-4-yl)amino]-2-phenylethan-1-ol plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with several enzymes, including kinases and phosphatases, which are crucial for cellular signaling pathways. The compound’s interaction with these enzymes often involves binding to the active site, leading to either inhibition or activation of the enzyme’s function. For instance, it has been observed to inhibit certain tyrosine kinases, thereby affecting downstream signaling pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, for example, this compound has been shown to induce apoptosis by disrupting the epidermal growth factor receptor (EGFR) signaling pathway . Additionally, it affects gene expression by altering the transcriptional activity of specific genes involved in cell proliferation and survival.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, leading to either inhibition or activation. This binding can result in conformational changes in the enzyme structure, affecting its catalytic activity. Furthermore, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in the expression levels of genes involved in various cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but can degrade over time when exposed to light or high temperatures . Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained effects on cellular signaling pathways and gene expression, although the exact nature of these effects can vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or modulating immune responses. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of optimizing dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and clearance from the body . The compound’s metabolism can lead to the formation of active or inactive metabolites, which can further influence its biological activity. Additionally, the compound can affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it can bind to specific proteins that facilitate its distribution to different cellular compartments. The compound’s localization and accumulation within tissues can influence its overall efficacy and toxicity.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm or mitochondria, affecting cellular metabolism and signaling pathways.
Properties
IUPAC Name |
2-[(2-chloropyrimidin-4-yl)amino]-2-phenylethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O/c13-12-14-7-6-11(16-12)15-10(8-17)9-4-2-1-3-5-9/h1-7,10,17H,8H2,(H,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFJZDDJAWQSCBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CO)NC2=NC(=NC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.